molecular formula C24H31FO6 B564284 Triamcinolone-13C3 Acetonide CAS No. 1264131-86-3

Triamcinolone-13C3 Acetonide

Cat. No.: B564284
CAS No.: 1264131-86-3
M. Wt: 437.481
InChI Key: YNDXUCZADRHECN-FIENXHBESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triamcinolone-13C3 Acetonide is a synthetic corticosteroid, a derivative of triamcinolone acetonide, where three carbon atoms are replaced with carbon-13 isotopes. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of corticosteroids. Triamcinolone acetonide itself is widely used in medicine for its potent anti-inflammatory and immunosuppressive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Triamcinolone-13C3 Acetonide involves the incorporation of carbon-13 isotopes into the triamcinolone acetonide structure. This can be achieved through isotopic labeling techniques during the synthesis of the precursor molecules. The reaction conditions typically involve the use of specific reagents and catalysts to ensure the selective incorporation of the isotopes .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and isotopic enrichment of the final product. High-performance liquid chromatography (HPLC) is often used to verify the composition and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Triamcinolone-13C3 Acetonide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites, while reduction can yield dehydrogenated derivatives .

Scientific Research Applications

Triamcinolone-13C3 Acetonide is extensively used in scientific research, including:

    Chemistry: Studying the metabolic pathways and degradation products of corticosteroids.

    Biology: Investigating the biological effects and interactions of corticosteroids at the cellular level.

    Medicine: Understanding the pharmacokinetics and pharmacodynamics of corticosteroids in the human body.

    Industry: Developing new formulations and delivery systems for corticosteroids

Mechanism of Action

Triamcinolone-13C3 Acetonide exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding induces the translocation of the receptor-ligand complex into the nucleus, where it interacts with glucocorticoid response elements on DNA. This interaction modulates the transcription of specific genes, leading to the synthesis of anti-inflammatory proteins and the inhibition of pro-inflammatory mediators such as cytokines and prostaglandins .

Comparison with Similar Compounds

Uniqueness: Triamcinolone-13C3 Acetonide is unique due to its isotopic labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides insights into the distribution, metabolism, and excretion of corticosteroids, which are not possible with non-labeled compounds .

Properties

IUPAC Name

(1S,9S,11S,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-di((113C)methyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31FO6/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,25)17(28)11-22(16,4)24(19,31-20)18(29)12-26/h7-9,15-17,19,26,28H,5-6,10-12H2,1-4H3/t15-,16?,17-,19?,21-,22-,23?,24?/m0/s1/i1+1,2+1,20+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDXUCZADRHECN-NULWQFMMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H](C3([C@H](C1CC4C2(O[13C](O4)([13CH3])[13CH3])C(=O)CO)CCC5=CC(=O)C=C[C@@]53C)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31FO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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